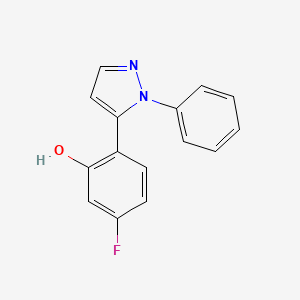

5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

CAS No.: 876950-40-2

Cat. No.: VC2973338

Molecular Formula: C15H11FN2O

Molecular Weight: 254.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876950-40-2 |

|---|---|

| Molecular Formula | C15H11FN2O |

| Molecular Weight | 254.26 g/mol |

| IUPAC Name | 5-fluoro-2-(2-phenylpyrazol-3-yl)phenol |

| Standard InChI | InChI=1S/C15H11FN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |

| Standard InChI Key | JHHZIIHCZAFOLQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)F)O |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)F)O |

Introduction

Chemical Identity and Structural Properties

5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a heterocyclic organic compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol. The compound features a phenol ring connected to a pyrazole moiety, which is further substituted with a phenyl group. The fluorine atom at the 5-position of the phenol ring introduces unique electronic properties that influence its reactivity and potential biological interactions.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 876950-40-2 |

| Molecular Formula | C15H11FN2O |

| Molecular Weight | 254.26 g/mol |

| IUPAC Name | 5-fluoro-2-(2-phenylpyrazol-3-yl)phenol |

| Standard InChI | InChI=1S/C15H11FN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |

| Standard InChIKey | JHHZIIHCZAFOLQ-UHFFFAOYSA-N |

This compound's structure incorporates three key functional components: a phenol ring, a pyrazole heterocycle, and a phenyl substituent. The 5-fluoro substitution on the phenol ring significantly alters the electronic distribution within the molecule, affecting its hydrogen bonding capacity and lipophilicity.

Structural Comparison with Related Compounds

When compared to the related compound 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, the position of the fluorine atom represents the primary structural difference. This positional isomerism can significantly impact the compound's chemical reactivity and biological properties. The 5-fluoro positioning alters the electronic distribution differently than the 4-fluoro analog, potentially affecting receptor binding affinity and metabolic stability.

Synthesis and Preparation Methods

The synthesis of 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves multi-step reactions that require precise control of reaction conditions to ensure high purity and yield. Based on synthetic routes for similar pyrazole derivatives, several approaches can be employed.

Common Synthetic Routes

The preparation of this compound generally involves the formation of the pyrazole ring followed by coupling with an appropriately substituted fluorophenol. Alternative approaches may involve the direct functionalization of preformed pyrazole-phenol scaffolds.

One potential synthetic pathway, derived from similar compounds, involves:

-

Preparation of 1-phenyl-1H-pyrazole derivatives

-

Coupling reaction with 5-fluorophenol derivatives

-

Selective functionalization to establish the correct substitution pattern

-

Purification through recrystallization or chromatographic techniques

Physicochemical Properties

The physicochemical properties of 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol are crucial for understanding its behavior in biological systems and its potential applications in pharmaceutical research.

Physical Properties

While specific physical property data for 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is limited in the available literature, properties can be estimated based on similar compounds:

| Property | Value/Description |

|---|---|

| Physical State | Typically a crystalline solid |

| Solubility | Limited water solubility; more soluble in organic solvents (methanol, ethanol, DMSO) |

| LogP (estimated) | ~3.2-3.8 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (phenolic OH) |

| Hydrogen Bond Acceptors | 3 (O and 2 N atoms) |

Chemical Reactivity

The phenolic hydroxyl group in 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol serves as a key reactive site, capable of participating in hydrogen bonding and undergoing various chemical transformations:

-

The phenolic OH can participate in esterification reactions, as demonstrated by acetate derivatives of similar compounds

-

The pyrazole ring can undergo electrophilic substitution reactions

-

The fluorine substituent influences the electron density distribution, generally deactivating the aromatic ring toward electrophilic attack

-

The compound has potential for metal coordination through the nitrogen atoms of the pyrazole ring

Biological Activity and Pharmacological Properties

Research on similar fluorinated pyrazole derivatives suggests that 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol may possess significant biological activities, particularly antimicrobial properties.

Antimicrobial Activity

Based on studies of structurally related compounds, fluorinated pyrazole-phenol derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria . The table below illustrates the antimicrobial activity pattern typically observed with similar compounds:

| Bacterial Strain | Typical Inhibition Pattern |

|---|---|

| Staphylococcus aureus (Gram-positive) | Strong inhibition (15-24 mm zones) |

| Escherichia coli (Gram-negative) | Moderate inhibition (12-16 mm zones) |

| Pseudomonas aeruginosa (Gram-negative) | Variable inhibition (9-21 mm zones) |

This activity pattern suggests that 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol might exhibit stronger inhibitory effects against Gram-positive bacteria compared to Gram-negative strains . The presence of the fluorine atom is particularly significant, as fluorinated compounds often demonstrate enhanced antimicrobial properties compared to their non-fluorinated counterparts.

Structure-Activity Relationship

The biological activity of 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol likely depends on several structural features:

Research on similar compounds indicates that modifications to the fluorine position or substitutions on the phenyl ring can significantly alter biological activity, suggesting structure-dependent mechanisms of action .

Synthesis and Characterization Techniques

Analytical Characterization

The comprehensive characterization of 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically employs multiple complementary techniques:

| Technique | Information Provided |

|---|---|

| 1H NMR Spectroscopy | Confirms hydrogen environments; distinctive signals for pyrazole protons (δ ~6.8-7.8 ppm) and phenolic OH (δ ~9.5-10.5 ppm) |

| 13C NMR Spectroscopy | Verifies carbon framework; characteristic C-F coupling patterns |

| 19F NMR Spectroscopy | Confirms fluorine incorporation; typically shows signal at ~-120 to -135 ppm |

| Mass Spectrometry | Molecular weight confirmation; fragmentation pattern analysis |

| IR Spectroscopy | Functional group identification; characteristic O-H, C-F, and aromatic bands |

| X-ray Crystallography | Definitive 3D structural confirmation when single crystals are available |

Based on similar compounds, the 1H NMR spectrum would likely show characteristic signals for the pyrazole protons (δ ~6.8-7.8 ppm) and the phenolic hydroxyl proton (δ ~9.5-10.5 ppm) . The 19F NMR would display a diagnostic signal for the aromatic fluorine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume